molecular formula C16H34 B031444 Hexadecane CAS No. 544-76-3

Hexadecane

Cat. No.: B031444
CAS No.: 544-76-3
M. Wt: 226.44 g/mol
InChI Key: DCAYPVUWAIABOU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hexadecane, a hydrophobic compound, primarily targets microbial cells . These cells interact with this compound and are responsible for its degradation .

Mode of Action

The interaction between this compound and microbial cells involves several stages . Initially, the bacterial cells interact with the hydrophobic substrate, which includes changes in the cell surface and conformational changes occurring at contact between the cell and the insoluble substrate . The molecular basics of the degradation of hydrophobic compounds at each stage of the cell–substrate interaction include the synthesis of dispersing components, dispersion of the water-insoluble substrate, sorption of the hydrophobic compound by the cell, and its storage . This process also involves the transcription regulation of the genes involved either directly in biodegradation or in the processes associated with growth on hydrophobic substrates .

Biochemical Pathways

The degradation of this compound by bacteria involves the synthesis of surfactants . These surfactants, diverse in their structure, are synthesized during the degradation of hydrophobic compounds . The presence of this compound has been found to exert a positive effect on the degradation of other compounds, such as phenol, by certain bacteria .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the degradation of the compound by microbial cells . This degradation process results in the production of intermediate compounds . For instance, the biodegradation of n-hexadecane by bacteria has been found to produce n-tridecane-1-ol, 2-hexadecanol, n-hexadecanoic acid, and 1-hexadecanol as intermediates .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of surfactants can improve the biodegradation of n-hexadecane . Additionally, the volume of the bacterial consortium used can significantly increase the biodegradation of n-hexadecane . Environmental pollution caused by oil refinery products and oil components can also affect the degradation process .

Biochemical Analysis

Biochemical Properties

Hexadecane interacts with bacterial cells, leading to conformational changes at the contact between the cell and the insoluble substrate . The degradation of this compound involves the synthesis of dispersing components, dispersion of the water-insoluble substrate, sorption of the hydrophobic compound by the cell and its storage . Proteomic analysis revealed that this compound degradation was accompanied by elevated expression of the proteins involved in fatty acid metabolism, gluconeogenesis, and protection against oxidative stress .

Cellular Effects

This compound affects microbial populations that inhabit waste oil-polluted areas . Changes in microbial ecology have been interpreted based on taxonomy and functional genetics and on functional criteria such as urease and dehydrogenase activities in soil samples exposed to crude oil, diesel oil, n-hexadecane, and polyaromatic hydrocarbons .

Molecular Mechanism

The molecular basics of the degradation of this compound involve transcription regulation of the genes involved either directly in biodegradation or in the processes associated with growth on hydrophobic substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the degradation of this compound by bacteria produces n-tridecane-1-ol, 2-hexadecanol, n-hexadecanoic acid, and 1-hexadecanol as intermediates .

Metabolic Pathways

This compound is involved in the metabolic pathways of hydrophobic compounds . The degradation process involves the synthesis of surfactants in the course of the degradation of hydrophobic compounds .

Properties

IUPAC Name

hexadecane
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InChI

InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
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InChI Key

DCAYPVUWAIABOU-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCC
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Molecular Formula

C16H34
Record name N-HEXADECANE
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DSSTOX Substance ID

DTXSID0027195
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Molecular Weight

226.44 g/mol
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Physical Description

N-hexadecane is a colorless liquid. (NTP, 1992), Liquid, Clear liquid; Melting point equals 18 degrees C; [HSDB]
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Boiling Point

549 °F at 760 mmHg (NTP, 1992), boiling point equals 549 °F, 286.9 °C, 286.00 to 287.00 °C. @ 760.00 mm Hg
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Flash Point

275 °F (NTP, 1992), Flash point equals 275 °F, >212 °F (>100 °C), 135 °C (275 °F) - closed cup
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Solubility

In water, 2.1X10-5 mg/L at 25 °C, Solubility sea water: 0.00004 mg/L at 25 °C, Insoluble in water; slightly soluble in ethanol; soluble/miscible in ether, carbon tetrachloride, 9e-07 mg/mL at 25 °C
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Density

0.77331 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7701 g/cu cm at 25 °C
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Vapor Density

7.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.8 (Air = 1)
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Vapor Pressure

0.00143 [mmHg], 0.00149 mm Hg at 25 °C
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Color/Form

Colorless liquid, Leaflets from acetone

CAS No.

544-76-3
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Melting Point

64.7 °F (NTP, 1992), 18.18 °C, 18.17 °C
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Synthesis routes and methods

Procedure details

The autoclave was cooled and the contents were suction filtered. Gas liquid chromatographic analysis of the colorless liquid filtrate on a 6'×1/8" 10% Carbowax 20M column at 200° C. showed that the only product of the reaction was 2-methyl-1,2,3,4-tetrahydroquinoline (96% 2-methyl-1,2,3,4-tetrahydroquinoline and 4% starting material). There were no detectable amounts of 2-methyl-5,6,7,8-tetrahydroquinoline and 2-methyldecahydroquinoline. Gas liquid chromatographic analysis with an external standard showed that the absolute yield of product based on consumed starting material was 100%. The use of cyclohexane as the solvent instead of n-hexadecane gave the same result (97% of 2-methyl-1,2,3,4-tetrahydroquinoline and 3% of 2-methylquinoline).
[Compound]
Name
Carbowax
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexadecane
Reactant of Route 2
Hexadecane
Reactant of Route 3
Hexadecane
Reactant of Route 4
Hexadecane
Reactant of Route 5
Hexadecane
Reactant of Route 6
Hexadecane
Customer
Q & A

Q1: What is the molecular formula and weight of hexadecane?

A1: this compound has the molecular formula C16H34 and a molecular weight of 226.44 g/mol.

Q2: What spectroscopic techniques are helpful for characterizing this compound?

A2: Several spectroscopic techniques can be used to characterize this compound, including:

  • Gas chromatography/mass spectrometry (GC/MS): This technique is useful for identifying and quantifying this compound in complex mixtures, such as wastewater [] and environmental samples [].
  • Fourier transform infrared spectrophotometer (FT-IR): This technique can be used to identify the functional groups present in this compound and confirm its chemical stability in composites [].
  • Raman and infrared spectroscopy: These techniques help study the structural changes in this compound under high pressure, revealing information about phase transitions, molecular distortions, and interchain interactions [].

Q3: How does the melting behavior of this compound differ when incorporated into different host lattices?

A3: this compound exhibits varying melting behaviors depending on the host lattice structure. For example, the urea-hexadecane inclusion compound melts incongruently, resulting in solid urea and liquid this compound. Conversely, the perhydrotriphenylene (PHTP)-hexadecane inclusion compound demonstrates congruent melting, forming a liquid directly. This difference arises from the relative stability of the host lattice at the melting point [].

Q4: What makes this compound a suitable material for phase change materials (PCMs) in thermal storage applications?

A4: this compound is a promising organic PCM for thermal storage applications due to its desirable characteristics:

  • Stable against phase separation: It resists separating from the supporting material, ensuring consistent performance [].
  • Suitable melting point: Its melting point falls within the comfortable temperature range for buildings, making it ideal for thermal regulation in construction materials [, ].
  • High latent heat: this compound possesses a high latent heat of melting and freezing, enabling efficient energy storage and release [].

Q5: How does the presence of this compound affect the properties of polymer nanocapsules during crystallization and melting transitions?

A5: Encapsulating this compound droplets within polystyrene nanocapsules leads to:

  • Lowered transition temperatures: Both freezing and melting temperatures of this compound are reduced, attributed to the nucleation of the phase change at the oil/polymer/water interface [].
  • Supercooling: this compound droplets within nanocapsules exhibit significant supercooling (around 14 K) during the initial cooling cycle [].
  • Melting point depression: The melting points of encapsulated this compound droplets are observed to be 1-2 K lower than the bulk transition temperatures, linked to the capsules' surface/volume ratio [].

Q6: How do different microorganisms degrade this compound?

A6: Various microorganisms demonstrate the capability to degrade this compound:

  • Candida tropicalis: This yeast species partitions this compound to its cell surface, a crucial step in utilizing water-insoluble substrates [].
  • Acinetobacter radioresistens: This bacterium produces an extracellular lipase that preferentially adsorbs to the this compound-water interface, facilitating degradation [].
  • Gordonia sp. LAM0048: This bacterium exhibits high tolerance to this compound concentrations, degrading it efficiently as its sole carbon source [].
  • Pseudomonas aeruginosa: This bacterium degrades this compound more efficiently in the presence of its self-produced rhamnolipid biosurfactant, which aids in hydrocarbon solubilization and cellular attachment to the hydrocarbon-water interface [].
  • Marinobacter hydrocarbonoclasticus sp 17: This marine bacterium adapts its protein expression to utilize this compound as a carbon source, highlighting the complex cellular mechanisms involved in hydrocarbon degradation [].

Q7: How does the biodegradability of the NAPL influence the biodegradation of other compounds present within it?

A7: The biodegradability of a NAPL significantly impacts the degradation of its minor constituents. For instance, phenanthrene degradation is faster in the presence of biodegradable NAPLs like HMN compared to recalcitrant NAPLs like this compound. This difference is attributed to microbial competition for resources such as nitrogen, phosphorus, and oxygen [, ].

Q8: What factors influence the biodegradation of this compound in the environment?

A8: Several factors impact this compound biodegradation rates, including:

  • Microbial community composition: The presence of specific hydrocarbon-degrading microorganisms significantly influences the degradation rate [, , , , , ].
  • Nutrient availability: Adequate nitrogen and phosphorus levels are crucial for microbial growth and efficient this compound degradation [].
  • Oxygen availability: Aerobic conditions are generally required for effective this compound degradation by many microorganisms [].
  • Presence of surfactants: Surfactants can either enhance or inhibit this compound biodegradation depending on their concentration and the specific mechanisms involved. Low concentrations may increase bioavailability, while high concentrations can be inhibitory [].
  • Environmental conditions: Factors like temperature, pH, and salinity can impact microbial activity and, consequently, this compound degradation rates [].

Q9: What is the role of aging in the environmental fate of pyrene in the presence of different NAPLs?

A9: Aging, the process of contaminant sequestration over time, influences the behavior of pyrene in soil. While the presence of NAPLs like this compound, HMN, toluene, and DMP initially enhances pyrene desorption, this compound can slow down the effects of aging on desorption rates. This implies that pyrene may become associated with the this compound phase, hindering its release and subsequent degradation [].

Q10: What are the environmental concerns associated with this compound?

A10: While this compound is biodegradable, some concerns exist regarding its environmental impact:

  • Toxicity to aquatic organisms: this compound can harm aquatic life, and its release into water bodies should be minimized [].
  • Persistence in sediments: this compound can persist in sediments for extended periods, especially in anaerobic conditions, potentially impacting benthic organisms [].
  • Bioaccumulation: Although less prone to bioaccumulation than more hydrophobic compounds, this compound can still accumulate in organisms to some extent [].

Q11: What strategies can be used for the bioremediation of this compound-contaminated environments?

A11: Several bioremediation strategies can be employed to address this compound contamination:

  • Biostimulation: Providing nutrients like nitrogen and phosphorus can stimulate the activity of indigenous hydrocarbon-degrading microorganisms, enhancing natural attenuation [].
  • Bioaugmentation: Introducing specific this compound-degrading microbial strains can accelerate the degradation process, especially in environments with low indigenous degrader populations [].
  • Use of surfactants: Applying surfactants at appropriate concentrations can increase this compound bioavailability, promoting its degradation by microorganisms [].

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